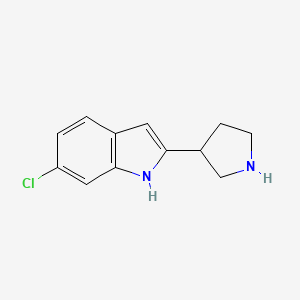
6-Chloro-2-(pyrrolidin-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(pyrrolidin-3-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a chlorine atom at the 6th position and a pyrrolidinyl group at the 2nd position of the indole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(pyrrolidin-3-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and pyrrolidine.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature is maintained between 0°C to 100°C, depending on the specific reaction conditions.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include palladium catalysts for coupling reactions, and bases such as sodium hydride or potassium carbonate to deprotonate the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistency and reproducibility in the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(pyrrolidin-3-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.
Reduction: Formation of 2-(pyrrolidin-3-yl)-1H-indole.
Substitution: Formation of 6-substituted indole derivatives.
Scientific Research Applications
6-Chloro-2-(pyrrolidin-3-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(pyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-indole: Lacks the pyrrolidinyl group, making it less versatile in biological applications.
2-(Pyrrolidin-3-yl)-1H-indole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Bromo-2-(pyrrolidin-3-yl)-1H-indole: Similar structure but with a bromine atom instead of chlorine, which may alter its chemical properties.
Uniqueness
6-Chloro-2-(pyrrolidin-3-yl)-1H-indole is unique due to the presence of both the chlorine atom and the pyrrolidinyl group. This combination enhances its reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H13ClN2 |
|---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
6-chloro-2-pyrrolidin-3-yl-1H-indole |
InChI |
InChI=1S/C12H13ClN2/c13-10-2-1-8-5-11(15-12(8)6-10)9-3-4-14-7-9/h1-2,5-6,9,14-15H,3-4,7H2 |
InChI Key |
HLFBZGRSGZAVHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


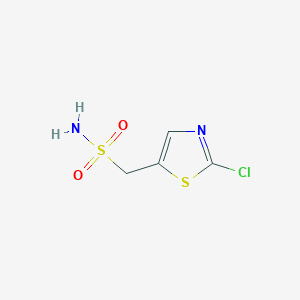
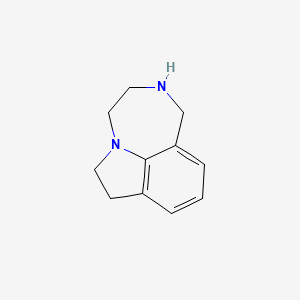
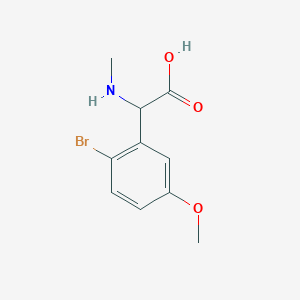
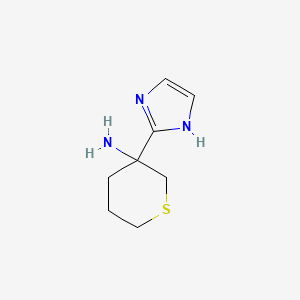
![1-[2-(Chloromethyl)butyl]cyclopent-1-ene](/img/structure/B13220901.png)

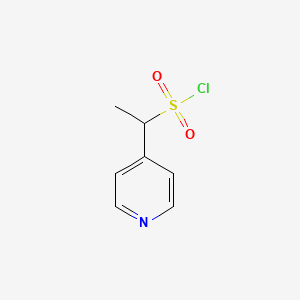
![2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13220913.png)
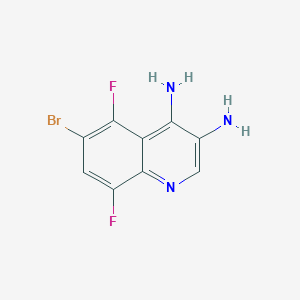

![{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13220933.png)

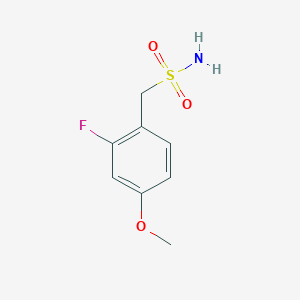
![3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B13220945.png)
